2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid is a chemical compound that belongs to the pyrrole family, characterized by a 5-membered aromatic ring containing one nitrogen atom. Pyrroles are known for their role as building blocks in organic synthesis and for their presence in many natural products and pharmaceuticals. While specific studies directly on 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid are limited, related compounds have been extensively studied, highlighting the importance of pyrrole derivatives in chemical research.
Synthesis Analysis
Pyrrole derivatives, including those similar to 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, are synthesized through various methods, including cyclization reactions and modifications of existing pyrrole compounds. Studies demonstrate the synthesis of related compounds by condensation and subsequent reactions that yield products with diverse chemical functionalities. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives have been synthesized, highlighting methods relevant to the synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid derivatives (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been analyzed using various spectroscopic methods and quantum chemical calculations. Studies demonstrate the importance of hydrogen bonding in the dimer formation of similar compounds in the solid state. For instance, the analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides insights into the molecular interactions and structure that could be relevant to 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives participate in a variety of chemical reactions, leading to the synthesis of complex molecules. The reactivity of these compounds is influenced by the pyrrole ring and substituents, enabling the formation of diverse products. For example, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents showcases the chemical versatility of pyrrole compounds (Hublikar et al., 2019).
Scientific Research Applications
Antimicrobial Agent Synthesis
- Application: Synthesis of novel derivatives for antimicrobial activities.
- Details: Novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for in vitro antimicrobial activities. These derivatives showed good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The activity increased with the introduction of a methoxy group in the structure (Hublikar et al., 2019).
Green Chemistry in Synthesis
- Application: Environmentally-friendly synthesis of high-value pyrroles.
- Details: Continuous flow ring-closing metathesis was used as a key synthetic step for 2,5-dihydro-1H-pyrrole-3-carboxylates. Dimethyl carbonate, a green solvent, was effectively used in continuous flow, demonstrating general applicability and efficiency in scaling up this reaction (Drop et al., 2017).
Spectroscopy and Chemical Analysis
- Application: Synthesis and spectroscopy analysis of pyrrole derivatives.
- Details: Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using various spectroscopy methods and quantum chemical calculations. This analysis provided insights into the molecular structure and potential applications in designing new therapeutic tools (Singh et al., 2013).
Molecular Recognition and Hydrogen Bonding
- Application: Understanding intermolecular hydrogen bonding.
- Details: A study of 2,2-dimethylbutynoic acid with a pyridone terminus demonstrated its ability to form intermolecular hydrogen-bonded dimers. This highlighted the importance of such molecular recognition in potential drug design and other chemical applications (Wash et al., 1997).
Non-Linear Optical Materials
- Application: Development of materials for non-linear optical (NLO) applications.
- Details: The synthesis and characterization of pyrrole containing chalcone derivatives like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into their potential as NLO materials due to their significant first hyperpolarizability (Singh et al., 2014).
Humidity-Sensing Properties
- Application: Development of humidity sensors.
- Details: Novel impedance-type humidity sensors were developed using 1-(4-carboxylic acid phenyl)-2,5-dimethyl-1H-pyrrole doped with KOH and K2CO3 salts. This composition exhibited high sensitivity, good linearity, and stability over a wide humidity range, making it suitable for humidity monitoring devices (Su & Syu, 2017).
properties
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVWTJFVFQVCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303586 | |
Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
57338-76-8 | |
Record name | 57338-76-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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